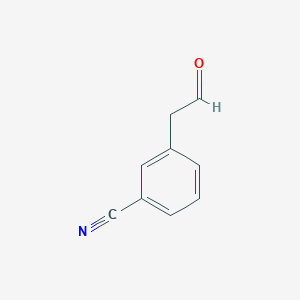

3-(2-Oxoethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxoethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIBSBJYAKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591415 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-98-7 | |

| Record name | 3-(2-Oxoethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Oxoethyl Benzonitrile and Its Analogs

Established Laboratory Synthesis Routes

Traditional laboratory methods provide reliable access to specifically substituted benzonitriles, offering high functional group tolerance and adaptability for research-scale production.

Oxime Formation and Subsequent Dehydration Approaches

A classic and widely used laboratory method for the synthesis of benzonitriles involves a two-step, one-pot process starting from the corresponding benzaldehyde (B42025) derivative. rsc.orgresearchgate.net This approach is predicated on the initial formation of an aldoxime, followed by its dehydration to yield the nitrile. rsc.org

The synthesis begins with the nucleophilic attack of hydroxylamine (B1172632) (NH₂OH) on the carbonyl carbon of a substituted benzaldehyde. rsc.org This is followed by a dehydration step to form the benzaldehyde oxime intermediate. The oxime is then subjected to a second dehydration reaction to afford the final benzonitrile (B105546) product. rsc.org This entire transformation can be catalyzed by acid. rsc.org

A variety of reagents and conditions have been developed to facilitate the dehydration of the oxime intermediate. Common dehydrating agents include phosphorus pentoxide (P₂O₅), acetic anhydride (B1165640), and thionyl chloride. google.comnih.gov For instance, a facile synthesis for 2,4-dihydroxybenzonitrile (B1587391) has been demonstrated by reacting the corresponding substituted benzaldoxime (B1666162) with diphosphorus (B173284) pentoxide. google.com More contemporary and milder methods have also been established. One such method employs a combination of N-chlorosuccinimide (NCS) and pyridine (B92270) for the conversion of benzaldehyde oximes bearing electron-donating groups into their respective benzonitriles. thieme-connect.com

Furthermore, green chemistry principles have been applied to this synthesis. A novel route utilizes an ionic liquid, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, which serves multiple roles as a reactant, co-solvent, and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgresearchgate.net In this system, benzaldehyde conversion and benzonitrile yield can both reach 100% under optimized conditions. researchgate.net

To synthesize 3-(2-Oxoethyl)benzonitrile via this route, the precursor 3-(2-Oxoethyl)benzaldehyde would be reacted with hydroxylamine or one of its salts. The resulting oxime, 3-(2-(hydroxyimino)ethyl)benzonitrile, would then be dehydrated using one of the aforementioned reagents to yield the target compound.

| Reagent/Catalyst System | Substrate Type | Key Conditions | Yield | Reference |

| Diphosphorus Pentoxide (P₂O₅) | Substituted Benzaldoxime | Heating (e.g., 60-100 °C) | Not specified | google.com |

| N-Chlorosuccinimide / Pyridine | Benzaldoxime (electron-donating groups) | Room Temperature | Good | thieme-connect.com |

| Ionic Liquid / (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | Benzaldehyde | 120 °C, 2 h | 100% | researchgate.net |

Nucleophilic Substitution Strategies Involving Hydroxy-Substituted Benzonitrile Derivatives

Nucleophilic substitution reactions provide an alternative pathway to functionalized benzonitriles. While nucleophilic aromatic substitution (SNAr) is a common strategy for introducing nucleophiles to an aromatic ring, it typically requires a good leaving group, like a halide, and activation by strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgchemistrysteps.com

A more pertinent strategy for synthesizing this compound, which involves a hydroxy-substituted precursor, is the chemical modification of a side chain. This approach would begin with a readily available starting material such as 3-(2-hydroxyethyl)benzonitrile (B60612). The critical step in this synthesis is the selective oxidation of the primary alcohol on the ethyl side chain to the corresponding aldehyde.

This transformation is a standard procedure in organic synthesis, and numerous reagents can be employed to achieve this conversion with high efficiency. The choice of oxidant is key to preventing over-oxidation to the carboxylic acid.

Common Oxidizing Agents for Primary Alcohols to Aldehydes:

Pyridinium chlorochromate (PCC): A mild oxidant that reliably stops the oxidation at the aldehyde stage.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, known for its high yields and compatibility with many functional groups.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and broad functional group tolerance.

This synthetic route leverages the accessibility of hydroxy-functionalized precursors and the reliability of modern oxidation methods to construct the target oxoethyl functionality.

Industrial Scale Production Approaches

For the large-scale production of benzonitriles, economic viability and process efficiency are paramount. Industrial syntheses are therefore dominated by catalytic gas-phase reactions that utilize inexpensive feedstocks.

Ammoxidation of Appropriately Substituted Toluene (B28343) Derivatives

The primary industrial method for producing benzonitrile and its derivatives is the vapor-phase catalytic ammoxidation of toluene or other alkylbenzenes. medcraveonline.comgoogle.com This process involves the reaction of a substituted toluene with ammonia (B1221849) (NH₃) and oxygen (typically from air) at high temperatures, generally ranging from 300 to 500 °C. chemrxiv.org

The reaction is carried out over a heterogeneous catalyst, most commonly based on mixed metal oxides. Vanadium-containing catalysts, often promoted with other metals like chromium, antimony, or bismuth, are frequently used. google.comiitm.ac.in For example, a catalyst with a V:Cr:Sb:Bi molar ratio of 1:3:3.5:2 supported on alumina (B75360) has been shown to be effective. google.com

The general reaction scheme for toluene is: C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O

This process is atom-economical and avoids the use of toxic cyanating agents. chemrxiv.org Research has shown that this method is applicable to a range of substituted toluenes, including xylenes (B1142099) and chlorotoluenes, to produce the corresponding substituted benzonitriles. medcraveonline.com The reaction rates can be influenced by the nature of the substituent on the aromatic ring. tue.nl

To produce an analog of this compound, an appropriately substituted starting material would be required. For instance, the ammoxidation of 3-methylstyrene (B89682) could potentially yield 3-vinylbenzonitrile, which could then be further functionalized. The direct ammoxidation of 3-ethyltoluene (B166259) would be more complex, as the catalyst would need to selectively functionalize the methyl group of the ethyl side chain, which is a significant challenge compared to the activation of a methyl group directly attached to the aromatic ring.

| Catalyst System | Substrate | Temperature Range | Key Features | Reference |

| Mixed Transition Metal Oxides | Toluene, Xylenes | 300-500 °C | Standard industrial process | medcraveonline.comchemrxiv.org |

| V-Cr-Sb-Bi Oxides on Al₂O₃ | Toluene | 340-480 °C | High conversion (100%) and yield (95.4%) reported | google.com |

| Vanadium Modified Aluminophosphates | Toluene | ~420 °C | High yields reported | iitm.ac.in |

Emerging and Catalytic Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing highly efficient, selective, and environmentally benign reactions. These often involve catalytic cycles and cascade reactions that can build molecular complexity in a single step.

Palladium-Catalyzed Synthesis of Related α-Carbonyl-α'-(hetero)aryl Sulfoxonium Ylides

A significant advancement in the synthesis of α-carbonyl-α'-(hetero)aryl sulfoxonium ylides involves a palladium-catalyzed cross-coupling reaction. This method provides a general and efficient route for the arylation of α-carbonyl sulfoxonium ylides using readily available (hetero)aryl bromides and triflates. rsc.org The procedure demonstrates excellent functional group tolerance, making it a versatile tool for organic synthesis. organic-chemistry.org

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like XPhos, with a base, for instance, cesium carbonate (Cs₂CO₃), in a suitable solvent like acetonitrile. rsc.org This methodology is not only applicable to a wide range of substrates but can also be employed for the late-stage modification of complex molecules, including active pharmaceutical ingredients. rsc.orgorganic-chemistry.org

The versatility of this palladium-catalyzed coupling is highlighted by its compatibility with various functional groups. Groups such as nitro, cyano, formyl, acetyl, and methoxycarbonyl, as well as halogen substituents, remain intact under the reaction conditions. organic-chemistry.org This tolerance allows for the synthesis of a diverse array of α-arylated sulfoxonium ylides in moderate to high yields. organic-chemistry.org

Table 1: Representative Scope of Palladium-Catalyzed Arylation of Sulfoxonium Ylides rsc.org This table is for illustrative purposes and represents a general scope of the reaction.

| Entry | Aryl Halide/Triflate | Sulfoxonium Ylide | Product | Yield (%) |

| 1 | Bromobenzene | Dimethyl(2-oxo-2-phenylethyl)oxido-λ⁶-sulfanylideneammonium | 2-(Dimethyl(oxido)-λ⁶-sulfanylidene)-1-phenyl-2-(phenyl)ethan-1-one | 85 |

| 2 | 4-Bromobenzonitrile | Dimethyl(2-oxo-2-phenylethyl)oxido-λ⁶-sulfanylideneammonium | 4-(2-(Dimethyl(oxido)-λ⁶-sulfanylidene)-2-oxo-1-phenylethyl)benzonitrile | 78 |

| 3 | 1-Bromo-4-nitrobenzene | Dimethyl(2-oxo-2-phenylethyl)oxido-λ⁶-sulfanylideneammonium | 2-(Dimethyl(oxido)-λ⁶-sulfanylidene)-1-(4-nitrophenyl)-2-phenylethan-1-one | 92 |

| 4 | 2-Bromopyridine | Dimethyl(2-oxo-2-phenylethyl)oxido-λ⁶-sulfanylideneammonium | 2-(Dimethyl(oxido)-λ⁶-sulfanylidene)-1-phenyl-2-(pyridin-2-yl)ethan-1-one | 65 |

Gold(I)-Catalyzed Hydroamination/Cycloisomerization Routes Utilizing 2-(2-Oxoethyl)benzonitrile (B13558308)

Gold(I) catalysis has emerged as a powerful tool for mediating complex organic transformations, including hydroamination and cycloisomerization reactions. A notable application of this catalysis is seen in the synthesis of fused 2,3-annulated 4-pyrimidinones, which utilizes substrates such as 2-(2-oxoethyl)benzonitrile. sci-hub.se This process involves a gold(I)-catalyzed hydroamination/cycloisomerization cascade, demonstrating the efficiency of gold catalysts in constructing heterocyclic frameworks. sci-hub.se

In a typical reaction, a substrate derived from 2-(2-oxoethyl)benzonitrile undergoes an intramolecular cyclization cascade when treated with a gold(I) catalyst. This reaction proceeds smoothly under optimized conditions to yield the desired fused pyrimidinone structures in moderate to good yields. sci-hub.se The methodology is compatible with a range of substituents on the starting materials, including both alkyl and aryl groups on the ynamide component. sci-hub.se

The reaction exhibits a high tolerance for various functional groups, including halides such as fluorine, chlorine, and bromine, which can be present on the aromatic rings of the substrates. sci-hub.se This broad substrate scope and functional group compatibility make the gold(I)-catalyzed cascade a valuable method for the synthesis of complex nitrogen-containing heterocycles. sci-hub.senih.gov

Table 2: Gold(I)-Catalyzed Synthesis of Fused 4-Pyrimidinones from 2-(2-Oxoethyl)benzonitrile Derivatives sci-hub.se This table illustrates the general applicability of the gold-catalyzed reaction.

| Entry | Substrate Derived From | R Group on Ynamide | Product | Yield (%) |

| 1 | 2-(2-Oxoethyl)benzonitrile | Phenyl | Fused 2,3-annulated 4-pyrimidinone | 75 |

| 2 | 2-(2-Oxoethyl)benzonitrile | 4-Fluorophenyl | Fused 2,3-annulated 4-pyrimidinone | 82 |

| 3 | 2-(2-Oxoethyl)benzonitrile | n-Butyl | Fused 2,3-annulated 4-pyrimidinone | 68 |

| 4 | 2-Formylbenzonitrile | Cyclohexyl | Fused 2,3-annulated 4-pyrimidinone | 72 |

Chemical Reactivity and Transformation Mechanisms of 3 2 Oxoethyl Benzonitrile

Fundamental Reaction Pathways

The reactivity of 3-(2-Oxoethyl)benzonitrile is primarily centered around the aldehyde and nitrile moieties, which serve as sites for nucleophilic attack and other transformations.

Nucleophilic Addition Reactions Facilitated by the Nitrile and Oxoethyl Moieties

The bifunctional nature of this compound allows it to undergo nucleophilic addition at two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom of the nitrile group.

Addition to the Oxoethyl Group: The aldehyde group contains a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov This is a classic reaction of aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. nih.gov For example, the reaction with hydrogen cyanide (HCN) in the presence of a cyanide salt produces a hydroxynitrile. chemrevise.org

Addition to the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is also polarized, making the carbon atom electrophilic. libretexts.org While less reactive than the aldehyde carbonyl, it can be attacked by strong nucleophiles. This reaction is often facilitated by catalysts that activate the nitrile group. mu-varna.bg For instance, research on the closely related ortho isomer, 2-(2-oxo-2-phenylethyl)benzonitriles, has shown that amines can add to the nitrile carbon in a trimethylaluminum-mediated reaction, which proceeds via a domino nucleophilic addition and subsequent intramolecular cyclization. chemrxiv.org A similar nucleophilic attack can be anticipated for the meta isomer, where a nucleophile adds across the C≡N bond to form an imine anion intermediate after the initial attack. libretexts.org

| Reaction Type | Electrophilic Center | Nucleophile (Example) | Intermediate | Product Type (Example) |

| Nucleophilic Addition | Aldehyde Carbonyl | Cyanide Ion (CN⁻) | Tetrahedral Alkoxide | Hydroxynitrile |

| Nucleophilic Addition | Nitrile Carbon | Amine (R-NH₂) | Imine Anion | Amine/Imine Derivative |

Condensation Reactions with Carbonyl Compounds

The aldehyde functionality of this compound is a prime substrate for condensation reactions, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. Current time information in Bangalore, IN.

The general mechanism involves a basic catalyst that deprotonates the active methylene (B1212753) compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy intermediate readily undergoes elimination of water to form a new carbon-carbon double bond. Current time information in Bangalore, IN.

Common active methylene compounds used in Knoevenagel condensations include malononitrile, cyanoacetic acid, and Meldrum's acid. nih.gov The reaction is highly valuable for carbon-carbon bond formation and the synthesis of complex unsaturated molecules.

Table 1: Examples of Knoevenagel Condensation Partners

| Active Methylene Compound | Catalyst (Typical) | Product Type |

|---|---|---|

| Malononitrile | Weak base (e.g., piperidine, tri-g-C₃N₄) | Dinitrile Alkene |

| Ethyl Cyanoacetate | Weak base | α-Cyanoacrylate |

Oxidation Reactions at the Benzylic Position of the Oxoethyl Group

The aldehyde group in this compound is readily susceptible to oxidation to form the corresponding carboxylic acid, 3-(carboxymethyl)benzoic acid. This transformation is a fundamental reaction of aldehydes. researchgate.net The presence of a hydrogen atom on the carbonyl carbon makes aldehydes easy to oxidize, a key difference from ketones which are generally inert to mild oxidizing agents. researchgate.net

The oxidation typically proceeds through a hydrate (B1144303) or gem-diol intermediate, formed by the addition of water to the aldehyde. This intermediate is then oxidized to the carboxylic acid. researchgate.net A variety of oxidizing agents can accomplish this transformation.

In a related synthesis, 4-[¹⁴C]-(carboxymethyl)benzoic acid was successfully synthesized from [¹⁴C]-4-cyanomethylbenzonitrile through hydrolysis with sodium hydroxide, highlighting the stability of the resulting carboxymethyl benzoic acid structure. nih.gov

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Description |

|---|---|

| Tollen's Reagent (Ag(NH₃)₂⁺) | A mild oxidizing agent; its use constitutes the "silver mirror test" for aldehydes. researchgate.net |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, typically used in basic or acidic conditions. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid; a strong oxidant. |

Reduction Reactions of the Nitrile Group to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(2-aminoethyl)phenylacetaldehyde, although the aldehyde would also likely be reduced under the same conditions. More selective reduction of the nitrile in the presence of the aldehyde is challenging. However, if the aldehyde were protected, the nitrile can be effectively reduced. Common and powerful reducing agents are employed for this purpose. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. libretexts.orgnumberanalytics.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to produce the amine. libretexts.org

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, at elevated temperature and pressure. chemistrysteps.com

Table 3: Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether solvent 2. Acid/water workup | Primary Amine |

| Hydrogen Gas (H₂) / Metal Catalyst | Elevated temperature and pressure | Primary Amine |

Nucleophilic Substitution Reactions Involving the Nitrile Moiety

Nucleophilic substitution reactions can refer to either the substitution of the nitrile group itself or the use of the cyanide ion as a nucleophile to form a nitrile. mu-varna.bg The latter is a common method for synthesizing nitriles via the reaction of cyanide with alkyl halides. scienceopen.com

Direct nucleophilic aromatic substitution (SNA_r_), where the nitrile group acts as a leaving group, is generally not a facile process. thieme.de SNA_r_ reactions typically require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. mdpi.com The nitrile group is itself electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution. However, the cyanide ion (CN⁻) is a poor leaving group, making its direct displacement by another nucleophile challenging under standard conditions.

Cyclization Reactions and Heterocycle Synthesis

The presence of both a nitrile and an oxoethyl group on the same benzene (B151609) ring allows for the possibility of intramolecular cyclization reactions to form various heterocyclic systems. The success and type of cyclization are highly dependent on the relative positions of the reacting groups.

While extensive research exists for the cyclization of ortho-substituted isomers like 2-(2-oxoethyl)benzonitriles to form isoquinolines and isoindolinones, the meta-positioning in this compound presents a different geometric challenge. chemrxiv.orgchim.it Intramolecular reactions require the formation of larger, often less stable, ring systems.

For example, a common strategy for synthesizing isoquinolines involves the nucleophilic attack of an amine on the nitrile of a 2-(2-oxo-2-arylethyl)benzonitrile, followed by intramolecular cyclization of the resulting amidine onto the ketone. chemrxiv.org If this compound were to undergo a similar intramolecular reaction (e.g., after reduction of the nitrile to an amine followed by cyclization onto the aldehyde), it would lead to the formation of a seven-membered ring, a type of benzazepine derivative, rather than a six-membered isoquinoline (B145761). The formation of such medium-sized rings is often entropically and enthalpically disfavored compared to their 5- and 6-membered counterparts. ijirset.com

Nevertheless, the compound remains a potential precursor for various heterocycles through multi-step synthetic sequences or under specific catalytic conditions that can facilitate less common cyclization pathways.

Imidazole (B134444) Ring Formation from Reaction with Ketones

The synthesis of imidazole derivatives, a class of heterocyclic compounds with significant biological activity, can be achieved through various methods. jetir.orguobasrah.edu.iqiiste.org One such approach involves the reaction of dicarbonyl compounds with aldehydes and ammonia (B1221849). iiste.org While the direct reaction of this compound with ketones to form imidazole rings is not extensively detailed in the provided results, the general principles of imidazole synthesis suggest a plausible pathway. The formation of substituted imidazoles often proceeds through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine source. organic-chemistry.org

In a hypothetical reaction between this compound and a ketone, the benzonitrile (B105546) derivative could potentially serve as the aldehyde equivalent after transformation. The reaction would likely require a source of ammonia and a catalyst to facilitate the cyclization and subsequent aromatization to form the imidazole ring. The mechanism could involve the initial formation of an α-amino ketone intermediate, which then reacts with the ketone and ammonia to build the imidazole scaffold. clockss.org

Different synthetic strategies for imidazoles include:

Debus Synthesis: This method uses glyoxal, formaldehyde, and ammonia. jetir.org

Radiszewski Synthesis: This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. jetir.org

Wallach Synthesis: A method for producing C-substituted imidazoles. jetir.org

Marckwald Synthesis: This route prepares 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. jetir.orgiiste.org

Table 1: General Methods for Imidazole Synthesis

| Synthesis Method | Reactants | Product Type |

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | C-substituted imidazoles jetir.org |

| Radiszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | 2,4,5-trisubstituted imidazoles jetir.org |

| From α-Halo Ketones | α-Halo ketone, Amidine | Substituted imidazoles iiste.org |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Potassium thiocyanate | 2-Mercaptoimidazoles jetir.orgiiste.org |

Isoquinoline and Dihydroisoquinoline Framework Construction

The construction of isoquinoline and dihydroisoquinoline frameworks is a cornerstone of heterocyclic synthesis, owing to the prevalence of these motifs in natural products and pharmaceuticals. pharmaguideline.comnih.gov Several synthetic strategies leverage the reactivity of benzonitrile derivatives.

A metal-free approach for synthesizing aminated isoquinolines utilizes 2-(2-oxo-2-arylethyl)benzonitrile and various primary or secondary amines in an aqueous medium. chemrxiv.orgrsc.org This method is noted for its operational simplicity and high functional group tolerance. rsc.org The proposed mechanism involves a nucleophilic attack of the amine on the nitrile group, which is activated through a network of hydrogen bonds, forming a 6-membered transition state. chemrxiv.orgresearchgate.net Subsequent intramolecular cyclization onto the carbonyl carbon, followed by aromatization, yields the isoquinoline product. chemrxiv.orgresearchgate.net

Computational studies have explored the mechanism of isoquinoline ring-opening and denitrogenation, which can lead to the formation of 2-(2-oxoethyl)benzaldehyde. researchgate.net These studies indicate that the degradation process is influenced by water catalysis. researchgate.net

Classic methods for isoquinoline synthesis include:

Bischler-Napieralski Synthesis: This involves the cyclization of β-phenylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated. pharmaguideline.comshahucollegelatur.org.in

Pomeranz-Fritsch Synthesis: This reaction of arylaldehydes with aminoacetaldehyde acetals yields isoquinolines. shahucollegelatur.org.in

Pictet-Spengler Synthesis: The acid-catalyzed cyclization of imines formed from arylethanamines and aldehydes produces 1,2,3,4-tetrahydroisoquinolines. pharmaguideline.com

Table 2: Selected Isoquinoline Synthesis Methods

| Synthesis Method | Starting Materials | Key Intermediate/Product |

| Metal-Free Amination | 2-(2-Oxo-2-arylethyl)benzonitrile, Amine | Aminated Isoquinolines chemrxiv.orgrsc.org |

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline pharmaguideline.comshahucollegelatur.org.in |

| Pomeranz-Fritsch | Arylaldehyde, Aminoacetaldehyde acetal | Isoquinoline shahucollegelatur.org.in |

| Pictet-Spengler | Arylethanamine, Aldehyde | 1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com |

Quinazoline (B50416) Derivative Synthesis via Catalytic Routes

Quinazoline and its derivatives are important heterocyclic compounds with a wide range of biological activities. mdpi.com Catalytic methods provide efficient pathways for their synthesis.

Ruthenium-catalyzed reactions have been developed for the synthesis of quinazolines. One such method involves the dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edu Another approach utilizes the reaction of 2-aminoaryl methanols with benzonitriles. mdpi.com

Copper-catalyzed syntheses are also prevalent. For instance, the reaction of benzonitriles with 2-ethynylanilines in the presence of molecular oxygen as the oxidant yields substituted quinazolines. organic-chemistry.org Another copper-catalyzed method involves a three-component reaction of 2-iodobenzimidamides, aldehydes, and sodium azide (B81097) to produce 4-aminoquinazolines. mdpi.com

Iron-catalyzed methods include the cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions. mdpi.com Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also afford diverse quinazoline derivatives. organic-chemistry.org

Table 3: Catalytic Routes to Quinazoline Derivatives

| Catalyst System | Reactants | Product Type |

| Ruthenium | 2-Aminophenyl ketones, Amines | Quinazolines marquette.edu |

| Copper | Benzonitriles, 2-Ethynylanilines, O₂ | Substituted Quinazolines organic-chemistry.org |

| Iron | 2-Aminobenzyl alcohols, Benzylamines | C-2 Substituted Quinazolines mdpi.com |

| Palladium | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Diverse Quinazolines organic-chemistry.org |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Quinazolines nih.gov |

Isobenzofuranone and Phthalide Formation through Condensation and Annulation Cascades

Isobenzofuranones, also known as phthalides, are a class of lactones that can be synthesized through various condensation and annulation reactions.

One method involves the condensation of 2-formylbenzoic acid with various active methylene compounds. A series of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have been synthesized through condensation reactions with satisfactory yields and short reaction times. researchgate.net

A bimetallic iridium/copper catalytic system enables the synthesis of phthalides from benzoic acids and saturated ketones. This reaction proceeds through a combination of copper-catalyzed dehydrogenation of the ketone and iridium-catalyzed C-H functionalization. researchgate.net A copper/palladium-catalyzed annulation of benzoic acids and propiophenones has also been reported for the synthesis of isobenzofuranones. researchgate.net

Pyrido[2,1-a]isoquinolin-4-one Scaffold Construction

The pyrido[2,1-a]isoquinolin-4-one scaffold is present in numerous bioactive compounds. researchgate.net The synthesis of these structures often involves the cyclization of dihydroisoquinoline intermediates. researchgate.net

One synthetic approach involves the reaction of 1-methyl-3,4-dihydroisoquinolines with azlactones, which are derived from hippuric acid. This reaction leads to the formation of 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids. researchgate.net Gold-catalyzed hydroamination/cycloisomerization of Ugi adducts derived from 2-(2-ethynylphenyl)acetaldehydes has also been employed to construct the pyrido[2,1-a]isoquinolin-4-one library. kuleuven.be Substrates derived from 2-(2-oxoethyl)benzonitrile (B13558308) have been successfully used in this tandem cyclization process. kuleuven.be

The synthesis of 3-aminopyrido[2,1-a]isoquinolin-4-one derivatives can be achieved through the condensation of azlactones with 1-alkyl-3,4-dihydroisoquinolines. researchgate.net

Isoindolinone Derivatization via Cascade Reactions

Isoindolinones are a significant class of nitrogen-containing heterocyclic compounds. Cascade reactions provide an efficient means for their synthesis and derivatization.

A copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts yields 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net This reaction demonstrates good functional group compatibility. researchgate.net The proposed mechanism involves the initial formation of an intermediate from the reaction of phenylacetylene, which then participates in the cascade cyclization. researchgate.net

The synthesis of 3,3-disubstituted isoindolinones can be achieved through cascade reactions of 2-acylbenzonitriles with various nucleophiles. researchgate.net The presence of the cyano group at the 2-position of the aromatic ring is advantageous as it directs the reaction towards the formation of a cyclic imidate intermediate, which then undergoes a Dimroth-type rearrangement to yield the final product. researchgate.net Base-promoted cascade reactions of 2-acylbenzonitriles with α-chloro sulfones and α-chloro nitriles can lead to the formation of 3,3-dialkylated isoindolin-1-ones or (Z)-3-methyleneisoindolin-1-ones. acs.org

An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has also been reported for the synthesis of N-aryl isoindolinones. nih.gov

Table 4: Cascade Reactions for Isoindolinone Synthesis

| Catalyst/Promoter | Reactants | Product Type |

| Copper | 2-Formylbenzonitriles, Phenylacetylenes, Diaryliodonium salts | 3-(2-Oxopropyl)-2-arylisoindolinones researchgate.net |

| Base (K₂CO₃) | 2-Acylbenzonitriles, α-Chloro sulfones/nitriles | 3,3-Dialkylated isoindolin-1-ones / (Z)-3-Methyleneisoindolin-1-ones acs.org |

| Electrochemical | 2-Formyl benzonitrile, Anilines | N-Aryl isoindolinones nih.gov |

Advanced Mechanistic Studies

Advanced mechanistic studies, often employing computational methods, provide deeper insights into the reaction pathways of this compound and related compounds.

For the metal-free synthesis of aminated isoquinolines, a plausible mechanism involves the activation of the nitrile group by a network of hydrogen bonds, facilitating a nucleophilic attack by an amine. chemrxiv.orgresearchgate.net This is followed by an intramolecular cyclization and subsequent aromatization to yield the isoquinoline product. chemrxiv.orgresearchgate.net

In the context of isoquinoline degradation, computational studies have elucidated the mechanism of ring-opening and denitrogenation in supercritical water, showing that water molecules can act as catalysts to lower the reaction energy barriers. researchgate.net The primary product of this degradation is 2-(2-oxoethyl)benzaldehyde. researchgate.net

For the construction of the pyrido[2,1-a]isoquinolin-4-one scaffold, a plausible mechanism for the transformation of isoquinolines in the presence of hexafluoroisopropanol (HFIP) involves the polarization of the enamine moiety, followed by the formation of a pyrrole (B145914) ring intermediate. mdpi.com A subsequent marquette.eduresearchgate.net-shift and a Wagner-Meerwein rearrangement lead to an intermediate that undergoes lactonization to form the final product. mdpi.com

The mechanism for the synthesis of 3,3-disubstituted isoindolinones from 2-acylbenzonitriles is proposed to proceed through a tandem sequence. The key is the formation of a cyclic imidate intermediate, driven by the presence of the ortho-cyano group. researchgate.net This intermediate then undergoes a Dimroth-type rearrangement, involving deprotonation, ring-opening, and an intramolecular aza-Michael addition, to furnish the final isoindolinone product. researchgate.net

Computational Investigations: Density Functional Theory (DFT) for Reactivity and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for exploring the structure and reactivity of organic molecules like this compound. numberanalytics.com DFT calculations allow for the prediction of chemical reactivity indices and provide detailed insights into reaction mechanisms by mapping potential energy surfaces. numberanalytics.comias.ac.in This computational method is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its properties. numberanalytics.com

For benzonitrile derivatives, DFT has been successfully applied to understand complex transformations. For instance, in base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles, DFT studies have been used to investigate the reaction mechanism and selectivity. nih.gov Similarly, DFT calculations have elucidated the mechanisms of metal-free cascade reactions involving related compounds. rsc.org These theoretical investigations are crucial for understanding interfacial reactivity and degradation pathways of molecules on surfaces. chemrxiv.org In the context of cycloaddition reactions involving benzonitrile oxide, DFT methods are employed to study the molecular mechanisms, including the characterization of transition states and the influence of solvents. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and HOMO-LUMO Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests high reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.netlibretexts.org Conversely, a large gap indicates high stability and lower reactivity. researchgate.net This principle is widely used to predict the outcomes of pericyclic reactions, such as cycloadditions, where the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility. libretexts.orgnumberanalytics.com For example, in the 1,3-dipolar cycloaddition of nitrile oxides, the relative energies of the FMOs of the dipole and the dipolarophile determine the regioselectivity of the reaction. mdpi.com

Theoretical calculations on related benzonitrile compounds provide insight into these properties. For instance, the calculated HOMO-LUMO gap for a molecule like 3-bromo-4-methyl benzonitrile can be determined using DFT. ijrte.org

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor in reactions. Its energy level indicates the molecule's ability to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. Its energy level indicates the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and polarizability, while a larger gap suggests greater stability. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution and bonding within a molecule. youtube.com It is particularly useful for investigating hyperconjugation—the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This interaction leads to the delocalization of electron density, which stabilizes the molecule. youtube.comrsc.org

Solvent Effects (PCM Models) and Transition-State Optimization in Reaction Pathways

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and pathways. molcas.org The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. molcas.orggaussian.com In PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. molcas.orggaussian.com The solute polarizes the dielectric, which in turn creates a reaction field that perturbs the solute's electronic structure. molcas.org

This approach is crucial for accurately modeling reaction profiles, including the optimization of transition-state geometries and the calculation of activation energies. mdpi.com For instance, DFT calculations combined with the PCM model have been used to study the effect of different solvents on the cycloaddition reactions of benzonitrile oxide, revealing that reaction pathways can differ significantly between the gas phase and solution. researchgate.net State-specific solvation approaches within the PCM framework can also be used to model excited-state processes in solution. gaussian.com

Understanding Regioselectivity and Stereoselectivity in Cycloaddition Reactions

[3+2] Cycloaddition reactions are powerful synthetic tools for constructing five-membered heterocyclic rings. numberanalytics.com When unsymmetrical 1,3-dipoles, such as nitrile oxides derived from benzonitriles, react with unsymmetrical dipolarophiles, the issue of regioselectivity arises. numberanalytics.combibliotekanauki.pl

The regioselectivity of these reactions is often explained by FMO theory, where the preferred pathway is determined by the most favorable interaction between the HOMO of one component and the LUMO of the other. numberanalytics.commdpi.com Theoretical studies using DFT have been instrumental in predicting and explaining the regiochemical and stereochemical outcomes of cycloadditions involving benzonitrile derivatives. researchgate.netbibliotekanauki.pl For example, studies on the reaction of benzonitrile N-oxide with various alkenes have shown that the reaction proceeds with complete regioselectivity, a result that is well-supported by computational analysis of the transition state energies. researchgate.neticm.edu.pl Steric repulsions in the transition state can also play a decisive role in favoring one regioisomer over another. researchgate.net In some cases, highly regio- and stereoselective 1,3-dipolar cycloadditions can be achieved, leading to specific isomers of the resulting isoxazoline (B3343090) products. mdpi.com

Mechanistic Insights into Metal-Free Cascade Reactions and Catalytic Processes

Recently, significant attention has been given to the development of metal-free cascade reactions, which offer an economical and environmentally friendly approach to synthesizing complex molecules. researchgate.net Benzonitrile derivatives, particularly those with a carbonyl group, are valuable substrates for such transformations.

A notable example is the metal-free synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitriles in an aqueous medium. researchgate.netchemrxiv.org This reaction proceeds through a proposed mechanism involving the nucleophilic attack of an amine on the nitrile carbon, which is activated by a network of hydrogen bonds in a transition state. chemrxiv.org This is followed by an intramolecular cyclization onto the carbonyl carbon and subsequent aromatization to yield the isoquinoline product. chemrxiv.org This process is highly regioselective and tolerates a wide range of functional groups. researchgate.net Similarly, base-promoted, metal-free cascade reactions of other ortho-carbonyl-substituted benzonitriles have been developed to produce isoindolin-1-ones. nih.gov These reactions demonstrate the power of cascade strategies to form multiple bonds in a single pot under mild conditions. nih.gov

Rearrangement Reactions Involving Benzonitrile Derivatives

Benzonitrile and its derivatives are known to participate in a variety of rearrangement reactions, leading to structurally diverse products. These transformations often involve highly reactive intermediates like nitrile imines, nitrile oxides, and nitrile ylides. acs.orgnih.gov

Computational studies have revealed novel rearrangement pathways for these species. For instance, C-phenylnitrile imines, typically used in 1,3-dipolar cycloadditions, can undergo a competing ring-expansion rearrangement to form cycloheptatetraene derivatives, a process analogous to the phenylcarbene-cycloheptatetraene rearrangement. acs.org This reaction can compete with the more traditional rearrangement to carbodiimides. acs.org Similar ring expansions have been predicted for aromatic nitrile oxides and nitrile ylides. nih.gov

Other important rearrangements include the Beckmann rearrangement of ketoximes, which can be used to synthesize nitriles upon treatment with reagents like 2,4,6-trichloro researchgate.netacs.orgresearchgate.nettriazine. organic-chemistry.org Flash vacuum thermolysis of precursors can generate nitrile imines and ylides that undergo subsequent rearrangements, such as 1,4-hydrogen shifts or conversions to ketenimines. researchgate.net These reactions highlight the versatile chemistry of the nitrile group and its ability to serve as a precursor to a wide array of chemical structures through molecular rearrangement.

Exploration of Sigmatropic Rearrangements (e.g., Oxy-Cope Analogues)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.org These reactions are classified by an [i,j] notation, indicating the number of atoms over which the σ-bond migrates. numberanalytics.com

A prominent example is the stereoelectronics.orgstereoelectronics.org sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. numberanalytics.comstereoelectronics.orgmasterorganicchemistry.com The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether. stereoelectronics.orglibretexts.org A particularly relevant variant is the Oxy-Cope rearrangement, where a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a stable unsaturated carbonyl compound. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This tautomerization provides a strong thermodynamic driving force, often rendering the reaction irreversible. wikipedia.orgyoutube.com

For this compound to undergo a transformation analogous to the Oxy-Cope rearrangement, it would first need to be converted into a suitable 1,5-dien-3-ol precursor. For instance, the addition of an allyl organometallic reagent (e.g., allylmagnesium bromide) to the carbonyl group of this compound would yield a tertiary alcohol. This product, 1-(3-cyanophenyl)-1-hydroxy-1,4-pentadiene, possesses the requisite 1,5-dien-3-ol framework. Upon heating, this intermediate could undergo a stereoelectronics.orgstereoelectronics.org sigmatropic rearrangement. The reaction would proceed through a cyclic, chair-like transition state to minimize steric hindrance. stereoelectronics.orgwikipedia.org The resulting enol would spontaneously tautomerize to the final, more stable, ketone product. The presence of the cyanophenyl group is not expected to inhibit the rearrangement, as the reaction is primarily governed by orbital symmetry and thermodynamics.

Other classes of sigmatropic reactions include [1,j] shifts, such as stereoelectronics.orgnih.gov, wikipedia.orgnih.gov, and nih.govijirset.com shifts, which involve the migration of a substituent (like hydrogen or an alkyl group) along a π-system. wikipedia.org A wikipedia.orgnih.gov-hydride shift, for example, occurs suprafacially under thermal conditions and is geometrically feasible in many systems. wikipedia.orgopenochem.org While less directly applicable to the ground state of this compound, its derivatives could be engineered to undergo such transformations.

Table 1: Overview of Selected Sigmatropic Rearrangements

| Rearrangement Type | General Substrate | Key Transformation | Driving Force |

|---|---|---|---|

| stereoelectronics.orgstereoelectronics.org Cope | 1,5-Diene | Isomerization of a 1,5-diene. masterorganicchemistry.com | Formation of a more thermodynamically stable alkene. organicchemistrytutor.com |

| stereoelectronics.orgstereoelectronics.org Oxy-Cope | 1,5-Dien-3-ol | Converts a 1,5-dien-3-ol to an unsaturated carbonyl. wikipedia.org | Irreversible enol-keto tautomerization. wikipedia.orgorganicchemistrytutor.com |

| stereoelectronics.orgstereoelectronics.org Claisen | Allyl Vinyl Ether | Converts an allyl vinyl ether to a γ,δ-unsaturated carbonyl. numberanalytics.com | Formation of a stable carbonyl group. stereoelectronics.org |

| wikipedia.orgnih.gov Hydride Shift | Conjugated Diene with Allylic H | Migration of a hydrogen atom across a 5-atom system. openochem.org | Formation of a more stable conjugated system. |

| stereoelectronics.orgresearchgate.net Wittig | Carbanion of an Allyl Ether | Rearrangement of an α-metalated ether to a homoallylic alcohol. chemeurope.com | Relief of carbanion instability. |

Hydride Shifts and Carbocation Rearrangements in Related Systems

Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the migration of a group (typically hydride or alkyl) to an adjacent electron-deficient carbon to form a more stable carbocation. libretexts.orglibretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary, with resonance-stabilized carbocations, such as benzylic or allylic, being particularly stable. msu.eduorganicchemistrytutor.com

In systems related to this compound, the formation of a carbocation could initiate such rearrangements. For example, protonation of the carbonyl oxygen by a strong acid would generate an oxonium ion. If a derivative of this compound were to lose a leaving group (e.g., water from a corresponding alcohol), a carbocation would form on the carbon skeleton. libretexts.org

Consider a carbocation generated at the β-carbon (C2) relative to the benzene ring. This would be a secondary carbocation. If the adjacent benzylic carbon (C1) bears a hydrogen atom, a nih.govresearchgate.net-hydride shift could occur. libretexts.orgyoutube.com This process involves the migration of the hydrogen with its bonding electrons to the secondary carbocation center. The result is the formation of a new, more stable tertiary benzylic carbocation. libretexts.org The positive charge on the benzylic carbon is delocalized into the aromatic ring through resonance, providing significant stabilization. msu.educhemistry.coach The electron-withdrawing cyano group at the meta position would destabilize this carbocation to some extent compared to an unsubstituted phenyl ring, but the benzylic stabilization would still be a powerful driving force for the rearrangement.

Studies on related systems, such as the oxidation of substituted benzaldehydes, suggest that reactions can proceed through mechanisms involving hydride-ion transfer, indicating the feasibility of hydride shifts in the rate-determining step. ijirset.comresearchgate.net Furthermore, research on ortho-alkyl-substituted benzyl (B1604629) cations has demonstrated rapid 1,4-hydride transfers from the alkyl group to the charged benzylic carbon, showcasing the diverse possibilities for hydride shifts in substituted benzenoid systems. rsc.org

Should a rearrangement involve a choice between migrating groups, a general migratory aptitude is followed. This preference is crucial for predicting the major product of a reaction.

Table 2: General Migratory Aptitude in Carbocation Rearrangements

| Group | Migratory Tendency | Notes |

|---|---|---|

| Hydride (H) | High | Often the most likely group to migrate due to its small size and mobility. organicchemistrytutor.com |

| Aryl (e.g., Phenyl) | High | Can stabilize the transition state through the formation of a bridged phenonium ion. |

| Alkyl (3°, 2°, 1°) | Moderate to Low | Migratory aptitude follows the order R₃C > R₂CH > RCH₂ > CH₃. The shift is more favorable if it leads to a more stable carbocation. libretexts.org |

Lewis Acid-Mediated Skeletal Rearrangements

Lewis acids are electron-pair acceptors that can dramatically alter the reactivity of organic molecules. wikipedia.org In the context of ketones like this compound, a Lewis acid can coordinate to the lone pair of the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can facilitate a variety of transformations, including skeletal rearrangements. wikipedia.orgpurdue.edu

A range of Lewis acids, from classic examples like AlCl₃ and BF₃·OEt₂ to metal triflates, can be employed to catalyze these reactions. wikipedia.orgmasterorganicchemistry.com For this compound, coordination of a Lewis acid to the carbonyl could trigger rearrangements, particularly in appropriately substituted derivatives. For example, a pinacol-type rearrangement could be envisioned in a vicinal diol derivative. Treatment of such a diol with a Lewis acid like BF₃·OEt₂ would promote the loss of one hydroxyl group as water, generating a carbocation. rsc.org A subsequent alkyl or aryl shift to the carbocation center would yield a rearranged ketone or aldehyde. The regiochemical outcome would be dictated by which hydroxyl group is preferentially lost to form the most stable carbocation intermediate and by the migratory aptitude of the adjacent groups.

Research on the synthesis of isoquinoline frameworks from the closely related 2-(2-oxo-2-arylethyl)benzonitrile demonstrates the reactivity of this scaffold. chemrxiv.org In these transformations, the reaction proceeds via nucleophilic attack on the nitrile or carbonyl group, often facilitated by an activating agent, leading to cyclization and aromatization. chemrxiv.org While not a skeletal rearrangement of the starting material itself, these reactions highlight that both the nitrile and the keto-ethyl chain are reactive sites that can be targeted to build more complex molecular architectures. For instance, palladium-catalyzed nucleophilic addition of organoboron reagents to 2-(2-oxo-2-aryl/alkylethyl)benzonitriles has been shown to incorporate the nitrile nitrogen into a new heterocyclic ring. chemrxiv.org Similarly, Lewis acids like TiCl₄ have been used to activate carbonyls for reduction or deoxygenation, processes that can involve carbocationic intermediates susceptible to rearrangement. purdue.edu

Table 3: Common Lewis Acids and Their Role in Rearrangements

| Lewis Acid | Typical Application | Mechanism of Action |

|---|---|---|

| BF₃·OEt₂ | Pinacol rearrangements, Dehydration | Coordinates to hydroxyl or carbonyl oxygen, facilitating leaving group departure and carbocation formation. masterorganicchemistry.comrsc.org |

| AlCl₃, SnCl₄ | Friedel-Crafts reactions, Diels-Alder | Activates substrates by complexing with heteroatoms, increasing electrophilicity. wikipedia.org |

| TiCl₄ | Carbonyl reductions, Cyanosilylation | Acts as a strong Lewis acid to activate carbonyls towards nucleophilic attack or reduction. purdue.eduorganic-chemistry.org |

| Sc(OTf)₃, Yb(OTf)₃ | Aldol (B89426) reactions, Cycloadditions | Water-tolerant Lewis acids that can catalyze reactions under milder conditions. |

Derivatization Strategies and Functionalization of 3 2 Oxoethyl Benzonitrile

The chemical architecture of 3-(2-Oxoethyl)benzonitrile, featuring a reactive aldehyde group and a versatile nitrile moiety on a benzene (B151609) ring, presents a valuable scaffold for synthetic organic chemistry. These functional groups serve as handles for a wide array of chemical transformations, enabling the construction of complex molecules. The strategic derivatization of this compound is pivotal for various applications, ranging from the synthesis of novel compounds with specific biological activities to the development of sensitive analytical methods. This section explores the key strategies for the functionalization of this compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The dual reactivity of 3-(2-Oxoethyl)benzonitrile and its isomers makes them significant starting materials for the construction of complex polycyclic and heterocyclic frameworks. While the meta-disposition of the oxoethyl and nitrile groups in this compound presents a geometric challenge for direct intramolecular cyclization, its isomers, particularly ortho-substituted analogs like 2-(2-oxo-2-arylethyl)benzonitriles, have been extensively utilized in synthesizing fused ring systems. nih.gov

These compounds serve as key components in domino and multicomponent reactions, facilitating the efficient assembly of diverse heterocyclic structures. nih.gov For instance, research has demonstrated the utility of 2-(2-oxo-2-arylethyl)benzonitriles in the metal-free synthesis of aminated isoquinolines. In these reactions, the nitrile group undergoes a nucleophilic attack, which initiates a cascade of events culminating in the formation of the isoquinoline (B145761) ring system. nih.gov This highlights the potential of the oxoethyl benzonitrile (B105546) scaffold to participate in complex annulation reactions. A notable strategy involves a tandem sequence of nucleophilic addition to the nitrile followed by an intramolecular cyclization onto the carbonyl group. nih.gov

Furthermore, heteroaromatic N-ylides, which can be generated in situ, react with electron-deficient olefins in [3+2] cycloaddition reactions to afford fused polycyclic systems. nih.gov This type of reaction underscores the versatility of benzonitrile derivatives in constructing intricate molecular architectures.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov Benzonitrile derivatives containing a carbonyl group are valuable precursors for the synthesis of a variety of these important compounds, including isoquinolines and isoindolinones. nih.gov

While direct intramolecular cyclization of this compound is challenging, its ortho-isomers are readily converted to nitrogen heterocycles. For example, a highly efficient protocol for the synthesis of substituted 1-aminoisoquinolines has been developed using a Me3Al-mediated domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines. This reaction proceeds via a nucleophilic addition to the nitrile group followed by an intramolecular cyclization. nih.govchemicalbook.com

The following table summarizes the synthesis of various 1-aminoisoquinolines from substituted 2-(2-oxo-2-phenylethyl)benzonitriles and anilines.

| Entry | 2-(2-oxo-2-phenylethyl)benzonitrile Substituent | Aniline Substituent | Product | Yield (%) |

| 1 | H | H | 1-Phenylamino-3-phenylisoquinoline | 85 |

| 2 | H | 4-Me | 1-(p-Tolylamino)-3-phenylisoquinoline | 82 |

| 3 | H | 4-OMe | 1-(4-Methoxyphenylamino)-3-phenylisoquinoline | 84 |

| 4 | 4-Br | H | 1-Phenylamino-3-(4-bromophenyl)isoquinoline | 80 |

| 5 | 4-Cl | 4-Me | 1-(p-Tolylamino)-3-(4-chlorophenyl)isoquinoline | 81 |

Data sourced from a study on Me3Al-mediated domino reactions.

Similarly, cascade reactions of 2-acylbenzonitriles with various nucleophiles have been shown to produce 3,3-disubstituted isoindolinones. nih.gov An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines also yields N-aryl isoindolinones. nih.gov

Integration into Cascade and Multi-Component Reactions

The structure of this compound and its isomers is ideal for its use as a central component in cascade and multi-component reactions (MCRs), which are highly efficient processes that allow for the formation of complex molecules in a single step. nih.govtcichemicals.com

A prime example is the copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts, which yields 3-(2-oxopropyl)-2-arylisoindolinones. This reaction demonstrates good functional group compatibility and proceeds in moderate to good yields. nih.govmdpi.com

The aldehyde functionality of this compound is also amenable to Knoevenagel condensation reactions. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. nih.gov This is a valuable carbon-carbon bond-forming reaction for the synthesis of more complex molecules. The general mechanism involves a basic catalyst that deprotonates the active methylene compound to generate a carbanion, which then attacks the electrophilic carbonyl carbon of the benzonitrile derivative. nih.gov

The following table provides examples of Knoevenagel condensation products from various aromatic aldehydes and active methylene compounds.

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| Benzaldehyde (B42025) | Malononitrile | Ammonium (B1175870) Acetate | Benzylidenemalononitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Acrolein | Malonic acid | Pyridine (B92270) | trans-2,4-Pentadienoic acid |

This table illustrates the general Knoevenagel reaction, applicable to the aldehyde group of this compound. google.com

Role in the Synthesis of Materials Science Precursors (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks, Small Molecule Semiconductors)

While direct and specific examples of this compound in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and small molecule semiconductors are not extensively reported in the reviewed literature, the functional groups it possesses are fundamental to the construction of these advanced materials.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. google.comresearchgate.net The synthesis of COFs often relies on condensation reactions between monomers bearing specific functional groups. Aldehydes are common building blocks in the synthesis of imine-linked COFs, where they react with amine-functionalized monomers. researchgate.net Therefore, benzonitrile derivatives containing aldehyde functionalities, such as 3-formylbenzonitrile, are potential candidates for the design and synthesis of novel COFs with tailored properties. Multicomponent reactions are also being explored as a new strategy to generate COFs, which could potentially involve precursors like this compound. rsc.org

Metal-Organic Frameworks (MOFs) are hybrid materials formed by the coordination of metal ions or clusters with organic ligands. The organic linkers in MOFs typically contain coordinating groups such as carboxylates, but nitrile and aldehyde groups can also be incorporated to impart specific functionalities or to be used in post-synthetic modification. For example, the Knoevenagel condensation has been catalyzed by MOFs, indicating the compatibility of the aldehyde functionality with MOF structures. nih.gov

Small Molecule Semiconductors are organic materials with well-defined structures that exhibit semiconducting properties. The design of these molecules often involves the creation of donor-acceptor architectures to tune their electronic properties. The electron-withdrawing nature of the nitrile group and the reactivity of the aldehyde group for forming conjugated systems (e.g., through Knoevenagel condensation) make benzonitrile derivatives with carbonyl functionalities attractive precursors for the synthesis of new organic semiconductors. For instance, dicyanomethylene-capped molecules are a known class of n-type organic semiconductors.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary goal in modern organic synthesis is the development of processes that are both efficient and environmentally benign. This principle, known as green chemistry, emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept defined by atom economy. primescholars.comwikipedia.org Future research concerning 3-(2-Oxoethyl)benzonitrile and related compounds will undoubtedly prioritize the development of synthetic routes with high atom economy, minimizing waste and environmental impact. monash.edu

Traditional methods for nitrile synthesis, such as those starting from alkyl halides and cyanide salts or the dehydration of primary amides, can suffer from poor atom economy and the use of hazardous reagents. acs.orglibretexts.org More sustainable alternatives are being actively explored. For instance, the direct conversion of aldehydes to nitriles represents a more atom-economical approach. rsc.org Research into green synthesis has demonstrated the use of ionic liquids as recyclable catalysts and solvents for producing benzonitrile (B105546) from benzaldehyde (B42025), achieving high yields and simplifying product separation. rsc.orgrsc.orgresearchgate.net Another promising avenue is the ammoxidation of alkylbenzenes, an industrial process for benzonitrile production that could be adapted for derivatives. medcraveonline.com Innovations in catalysis, such as using transition metal oxide clusters within zeolite pores, have shown the potential to improve selectivity and efficiency in these reactions even at higher, more practical reactant concentrations. medcraveonline.com

Future synthetic strategies for this compound could involve:

Catalytic Ammoxidation: Developing selective catalysts for the ammoxidation of 3-ethyltoluene (B166259) to directly form the nitrile, followed by oxidation of the ethyl group.

Green Oxidation: Employing environmentally friendly oxidizing agents and catalysts to convert a precursor like 3-(2-hydroxyethyl)benzonitrile (B60612) to the target aldehyde.

One-Pot Reactions: Designing cascade or one-pot syntheses from readily available starting materials like 3-methylbenzoic acid derivatives to reduce purification steps and solvent waste.

The efficiency of such routes can be quantified using green chemistry metrics, as shown in the table below, comparing a hypothetical "green" route to a traditional one.

| Metric | Traditional Route (e.g., Wittig, Grignard) | "Green" Route (e.g., Catalytic, One-Pot) |

| Atom Economy | Often <50% due to stoichiometric reagents | Can approach >80% with catalytic additions |

| E-Factor (Waste/Product Ratio) | High (>10) | Low (<5) |

| Solvent/Catalyst Recyclability | Often low | High (e.g., ionic liquids, heterogeneous catalysts) |

This table presents hypothetical comparative data to illustrate the potential improvements offered by green chemistry principles.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound provides a rich platform for discovering novel chemical transformations. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the nitrile group can undergo hydrolysis, reduction, or cycloadditions. libretexts.org The interplay between these two groups can lead to complex cascade reactions for the efficient synthesis of heterocyclic structures.

Future research will likely move beyond predictable transformations to explore unprecedented reactivity. For example, metal-free synthesis of aminated isoquinolines from related 2-(2-oxo-2-arylethyl)benzonitriles has been demonstrated, proceeding through a nucleophilic attack on the nitrile followed by intramolecular cyclization. This highlights the potential for the nitrile group in this compound to act as an electrophilic trigger for complex annulation reactions.

Areas for future exploration include:

Catalytic Cascade Reactions: Designing novel transition-metal or organocatalyzed reactions that sequentially engage both the aldehyde and nitrile functionalities to build complex polycyclic systems in a single operation.

Electrochemical Synthesis: Utilizing electrochemical methods to induce novel cyclizations or functional group interconversions, which can offer unique reactivity compared to traditional chemical reagents. rsc.org

Enzymatic Transformations: Employing enzymes like aldoxime dehydratases, nitrile hydratases, or amidases to achieve highly selective and stereoselective modifications of the molecule, which are often challenging to accomplish with conventional chemistry. nih.govnih.gov The unique stereochemical outcomes observed in some enzymatic nitrile syntheses suggest that biocatalysis could unlock unprecedented transformations. nih.gov

Novel Cycloadditions: Investigating the participation of the nitrile group in unconventional cycloaddition reactions, potentially triggered by photochemical or electrochemical activation, to form new heterocyclic scaffolds.

Expansion of Applications in Chemical Biology through Synthetic Innovation

The benzonitrile moiety is a key structural feature in numerous pharmaceuticals, highlighting the importance of this functional group in molecular recognition and metabolic stability. acs.org The aldehyde group is also a valuable handle for bioconjugation and for probing biological systems. The combination of these features in this compound makes it an attractive scaffold for applications in chemical biology.

Synthetic innovation is the key to unlocking this potential. By developing methods to selectively modify the aldehyde or nitrile group, or to use the molecule as a building block, a diverse range of chemical tools can be created.

Future directions in this area could include:

Design of Bioactive Compounds: Using this compound as a starting point for the synthesis of novel enzyme inhibitors or receptor ligands, where the nitrile and a derivatized aldehyde moiety can interact with biological targets.

Development of Chemical Probes: Synthesizing fluorescent or affinity-based probes by reacting the aldehyde with reporter tags, while leaving the nitrile group to modulate the electronic properties or serve as a recognition element.

Biocatalytic Derivatization: Leveraging synthetic biology to engineer enzymes with tailored specificities for converting this compound into valuable chiral building blocks, such as amino acids or alcohols, for pharmaceutical synthesis. longdom.orgnih.gov This approach combines the power of chemical synthesis with the selectivity of biological systems.

| Application Area | Potential Role of this compound | Required Synthetic Innovation |

| Drug Discovery | Scaffold for novel kinase inhibitors | Efficient methods for library synthesis via multicomponent reactions. |

| Chemical Probes | Core structure for activity-based probes | Selective bioconjugation strategies targeting the aldehyde. |

| Biocatalysis | Substrate for engineered enzymes | Directed evolution of nitrilases or reductases for stereoselective transformations. |

Integration of Machine Learning and AI for Reaction Prediction and Optimization in Benzonitrile Chemistry

Large language models trained on vast chemical reaction databases are now capable of forecasting reaction products with remarkable accuracy. arxiv.org For benzonitrile chemistry, this means that the reactivity of novel derivatives of this compound under various conditions could be predicted in silico, saving significant time and resources in the lab.

Future integration of AI and ML in this field will likely involve:

Predictive Reactivity Models: Developing specialized ML models to predict the regioselectivity and chemoselectivity of reactions involving bifunctional benzonitriles. This would help chemists anticipate which functional group (aldehyde or nitrile) will react under specific conditions.

Automated Synthesis Planning: Using retrosynthesis software to propose novel and efficient synthetic routes to complex molecules derived from this compound.

Process Optimization: Employing Bayesian optimization and other ML algorithms in conjunction with automated flow chemistry platforms to rapidly identify the optimal reaction conditions (temperature, concentration, catalyst loading) for syntheses involving benzonitriles, maximizing yield and minimizing byproducts. rsc.orgcam.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-(2-Oxoethyl)benzonitrile and its derivatives?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, 2-(2-oxo-2-phenylethyl)benzonitrile (a structural analog) was synthesized by reacting 2-methylbenzonitrile with a benzoic acid ester under basic conditions, followed by Lewis acid-mediated cyclization (e.g., Me₃Al) to form isoquinoline derivatives . Key parameters include optimizing Lewis acid selection (BF₃·OEt₂ vs. Me₃Al), solvent choice (toluene), and reaction temperature (reflux conditions). Yields depend on substituent compatibility and steric effects.

Q. How can spectroscopic techniques characterize the structure of this compound?

- Methodological Answer : Multimodal spectroscopy is critical:

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2230 cm⁻¹, carbonyl stretch ~1700 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.0 ppm) and oxoethyl protons (δ 2.5–3.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~200 ppm) groups .

- UV-Vis : π→π* transitions in the 250–300 nm range indicate conjugation between the nitrile and aromatic systems .

Q. What reaction mechanisms govern the cyclization of this compound into heterocyclic compounds?

- Methodological Answer : Lewis acids like Me₃Al facilitate intramolecular cyclization via a two-step mechanism: (1) Activation of the nitrile group to form an iminium intermediate, and (2) nucleophilic attack by the oxoethyl group to form a six-membered ring (e.g., 1-aminoisoquinoline). Mechanistic studies should monitor intermediates using time-resolved NMR or quenching experiments .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict charge transfer behavior. For example, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, while Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the nitrile and oxoethyl groups . Solvent effects (PCM models) and transition-state optimization (TS search) refine reaction pathways for cyclization or nucleophilic additions.

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies often arise in spectroscopic predictions vs. experimental results. For example, DFT-calculated IR frequencies may deviate by ±20 cm⁻¹ due to solvent or anharmonic effects. Validate computational models by:

- Comparing multiple functionals (B3LYP vs. M06-2X) .

- Incorporating explicit solvent molecules in simulations .

- Cross-referencing with X-ray crystallography (if available) .

Q. What advanced applications exist for this compound derivatives in materials science?

- Methodological Answer : Derivatives like 4-(3-carbazolyl)benzonitrile are used in OLEDs as thermally activated delayed fluorescence (TADF) emitters. Design strategies focus on:

- Substituent engineering to tune triplet-singlet energy gaps .

- Evaluating photoluminescence quantum yields (PLQY) via time-resolved spectroscopy.

- Device testing (e.g., luminance efficiency in multilayer OLED architectures) .

Q. How are binding parameters determined for this compound derivatives in bioactivity studies?

- Methodological Answer : Spectrophotometric titration (e.g., with DPPH radicals) quantifies binding constants (K_b) and stoichiometry. For example:

- Prepare a DPPH solution (λ_max = 517 nm) and titrate with the derivative.

- Fit absorbance changes to a Benesi-Hildebrand plot to calculate K_b (~10³–10⁴ M⁻¹) and Gibbs free energy (ΔG ~ -25 kJ/mol) .

- Confirm interaction modes (e.g., hydrogen bonding vs. π-stacking) via NMR titration or molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products